Butyl 2-chloropropanoate

描述

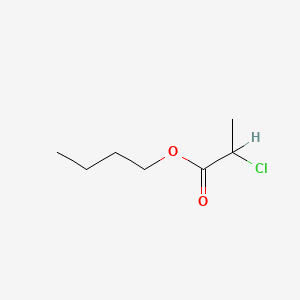

Structure

3D Structure

属性

IUPAC Name |

butyl 2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNUXHENWPMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970163 | |

| Record name | Butyl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54819-86-2 | |

| Record name | Propanoic acid, 2-chloro-, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54819-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054819862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Carboxylic Acid Esters

Halogenated carboxylic acid esters are a class of organic compounds characterized by a carboxylic acid ester functional group with one or more halogen atoms attached to the alkyl chain. The presence of a halogen, such as chlorine in the case of Butyl 2-chloropropanoate, significantly influences the molecule's reactivity. smolecule.com These compounds serve as important intermediates in the synthesis of a wide array of other molecules, including pharmaceuticals and agrochemicals. smolecule.com

The halogen atom acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com This reactivity is a cornerstone of their utility in organic synthesis. Furthermore, halogenation can alter the biological activity of a molecule, a property that is extensively explored in the development of new drugs and pesticides. science.govnih.gov The study of halogenated carboxylic acid esters provides insights into reaction mechanisms and the effects of electronic and steric factors on chemical reactivity. acs.org

Chiral Significance and Stereoisomerism of 2 Chloropropanoates

A key feature of 2-chloropropanoates, including the butyl ester, is the presence of a chiral center at the second carbon atom of the propanoate chain. smolecule.comwikipedia.org This carbon is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and the carboxyl group. This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. libretexts.org These stereoisomers are designated as (R)- and (S)-enantiomers. wikipedia.org

The chirality of these molecules is of paramount importance in biological systems, as enzymes and receptors are often stereospecific, meaning they interact differently with each enantiomer. rsc.orgnih.gov This can lead to one enantiomer having a desired therapeutic effect while the other may be inactive or even cause adverse effects. nih.gov Consequently, the ability to synthesize or separate enantiomerically pure forms of chiral compounds like Butyl 2-chloropropanoate is a significant area of research. chemicalbook.comresearchgate.net The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and safety. rsc.org

Foundational Research Areas and Emerging Applications

Classical and Contemporary Esterification Routes

The formation of an ester bond is a fundamental reaction in organic chemistry, and several methods are employed for the synthesis of this compound. These range from direct reactions to transesterification processes.

Direct Esterification of 2-Chloropropanoic Acid with Butanol

The most direct route to this compound is the Fischer esterification of 2-chloropropanoic acid with butanol. masterorganicchemistry.comresearchgate.net This equilibrium reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.comvulcanchem.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. To drive the equilibrium towards the product side, the alcohol is often used in excess, and water, the byproduct, is removed as it is formed. masterorganicchemistry.com

The reaction can be represented as follows:

CH₃CHClCOOH + CH₃(CH₂)₃OH ⇌ CH₃CHClCOO(CH₂)₃CH₃ + H₂O

For the synthesis of optically pure this compound, an enantiomerically pure starting material, such as (S)-2-chloropropanoic acid, is required. vulcanchem.com The synthesis of (S)-2-chloropropanoic acid can be achieved through the diazotization of (S)-alanine in the presence of hydrochloric acid. vulcanchem.comorgsyn.org

Table 1: Reaction Parameters for Direct Esterification

| Parameter | Condition |

| Reactants | 2-Chloropropanoic acid, Butanol |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid |

| Key Principle | Fischer Esterification |

| Driving Force | Excess alcohol, Removal of water |

Transesterification Processes Involving this compound

Transesterification is another important process where the butyl group of this compound is exchanged with another alcohol, or conversely, another ester is reacted with butanol to yield this compound. This reaction is also typically catalyzed by an acid or a base. google.com

Enzymatic catalysis, particularly with lipases, has gained attention for transesterification reactions due to its high selectivity. google.com For instance, lipase (B570770) from Candida rugosa has been shown to catalyze transesterification reactions involving this compound in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C4mim][PF6]). srce.hr The reactivity in such systems is highly dependent on water activity. srce.hr In some cases, asymmetric transesterification can be employed to resolve racemic mixtures. For example, the lipase-catalyzed reaction of ethyl 2-chloropropionate with isobutanol can yield (S)-2-isobutyl chloropropionate with a significant enantiomeric excess. google.com

Halogenation Chemistry in this compound Synthesis

An alternative and widely used approach to synthesizing this compound involves the chlorination of a precursor molecule, specifically butyl lactate (B86563). This method leverages the conversion of a hydroxyl group into a chloro group.

Conversion of Butyl Lactate via Chlorination Reactions

Butyl lactate, derived from the esterification of lactic acid with butanol, serves as a key starting material for producing this compound through chlorination. google.com Lactic acid itself is a bio-based chemical, making this a potentially sustainable route. ieabioenergy.com

Thionyl chloride (SOCl₂) is a common and effective reagent for converting alcohols to alkyl chlorides. researchgate.net The reaction of n-butyl lactate with thionyl chloride, often in the presence of a base like pyridine (B92270), proceeds through the formation of an intermediate chlorosulphinate ester. google.com This intermediate then decomposes, typically upon heating, to yield this compound, sulfur dioxide, and hydrogen chloride. google.com

A patented process describes the gradual addition of n-butyl lactate to an excess of thionyl chloride in the presence of pyridine at a temperature below the decomposition point of the intermediate chlorosulphinate. google.com The reaction mixture is then heated to effect decomposition and formation of the final product. google.com Following this procedure, yields of n-butyl 2-chloropropionate have been reported to be as high as 95.3%. google.com

Table 2: Example of Thionyl Chloride Mediated Chlorination of n-Butyl Lactate google.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature (Addition) | Temperature (Heating) | Yield |

| n-Butyl lactate (4 mols) | Thionyl chloride (4.30 mols) | Pyridine (1.2 g) | 60°C | 75°C | 95.3% |

Phosgene (B1210022) (COCl₂) can also be employed for the chlorination of alkyl lactates to produce alkyl 2-chloropropionates. google.com The reaction proceeds by first converting the alkyl lactate into a chloroformate intermediate. google.com This chloroformate is then decomposed in the presence of a tertiary base, such as pyridine, to yield the desired alkyl 2-chloropropionate. google.com

The process is particularly useful for preparing optically active products with high purity, as the decomposition of the chloroformate can be carried out at temperatures below 60°C, minimizing racemization. google.com For instance, (L)-methyl lactate can be reacted with phosgene and then decomposed with pyridine to give (D)-methyl 2-chloropropionate. google.com A similar procedure can be applied using butyl lactate to obtain this compound. google.com

Stereoselective Synthesis and Enantiomeric Control

The biological activity of many compounds derived from this compound is often confined to a single enantiomer, making stereoselective synthesis a critical aspect of its production. google.comkyoto-u.ac.jp Both asymmetric synthesis and resolution of racemic mixtures are primary strategies for obtaining enantiomerically pure forms of this compound. google.com

Asymmetric Synthesis Approaches to Enantiopure this compound

Asymmetric synthesis aims to directly produce a single enantiomer, often employing chiral auxiliaries, catalysts, or substrates. google.com One approach involves the enantioselective protonation of catalytically generated chiral enolates to synthesize α-chloro esters with good yield and enantioselectivity. nih.gov Another method utilizes the α-alkylation of N-sulfinyl imidates, which can be subsequently converted to chiral esters with high enantiomeric excess. researchgate.net

Stereospecific synthesis of 2-aryl-propionic acids, which share a similar chiral core with this compound, has been achieved through the alkylation of substituted oxazolines derived from chiral amino alcohols. google.com This highlights the potential of using chiral auxiliaries to control the stereochemical outcome of reactions at the α-position.

Biocatalytic Resolution and Enantioselective Ester Hydrolysis

Biocatalytic methods, particularly those employing enzymes like lipases, offer a powerful tool for the resolution of racemic mixtures. google.com These enzymes can selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, allowing for the separation of the two.

Lipase-Catalyzed Racemic Resolution of this compound

Lipases have been extensively studied for the kinetic resolution of α-halo esters. For instance, porcine pancreatic lipase has been used in the kinetic resolution of racemic this compound. In one study, the reaction yielded (S)-(-)-Butyl 2-chloropropanoate with a high yield and significant enantiomeric excess. google.com The enantioselectivity of these reactions can be influenced by the choice of enzyme, solvent, and reaction conditions. google.com Lipases from Candida cylindracea (now Candida rugosa) have also been shown to be effective in the resolution of 2-halopropionic acids and their esters. google.comresearchgate.net

A patent describes a method for resolving racemic 2-halopropionic acids via lipase-catalyzed asymmetric esterification in an organic medium. google.com This approach offers advantages such as eliminating the need for pre-esterification of the acid and easier recovery and reuse of the enzyme. google.com

Table: Lipase-Catalyzed Resolution of Racemic this compound google.com

| Enzyme | Substrate Concentration | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| Porcine Pancreatic Lipase | 8.23 g in 250 mL buffer | 25 | 14 | (S)-(-)-Butyl 2-chloropropanoate | 94.8 | 89 |

| Porcine Pancreatic Lipase | 4.12 g in 250 mL buffer | 30 | 10 | (S)-(-)-Butyl 2-chloropropanoate | 82.5 | 88.6 |

Enzyme Screening and Optimization for Chiral Purity

The selection of the most suitable enzyme is crucial for achieving high enantioselectivity in biocatalytic resolutions. Screening of various commercially available lipases and esterases is a common practice to identify enzymes with both high activity and selectivity for a specific substrate. researchgate.netsciencenet.cn For example, in the resolution of a fluorinated analog of 2-chloropropanoate, lipases from Candida rugosa and esterases from Pseudomonas fluorescens were found to be effective. researchgate.net

Once a suitable enzyme is identified, optimization of reaction parameters such as temperature, pH, and solvent can further enhance the chiral purity of the product. The encapsulation of enzymes, for instance in sol-gel silica (B1680970) glass, has been shown to significantly improve both the activity and enantioselectivity of lipases in the aminolysis of ethyl-2-chloropropionate. whiterose.ac.uk

Deracemization Strategies and Chiral Pool Utilization

Deracemization is an attractive strategy that aims to convert a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. mpg.de This can be accomplished through dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. acs.orgunipd.it For α-halo esters, DKR has been successfully applied to the synthesis of N-protected optically active α-amino esters. acs.org

Another approach involves the enantioselective protonation of silyl (B83357) enol ethers derived from racemic thiol esters of α-arylpropionic acids, a process that can lead to significant enantiomeric enrichment. researchgate.net Photochemical methods have also been developed for the deracemization of cyclic α-aryl ketones, where the enantioselectivity is dependent on the photocatalyst used. nih.gov

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. nih.gov While specific examples directly utilizing the chiral pool for this compound synthesis are less common in the provided search results, the principle is widely applied in the synthesis of related chiral compounds. For instance, chiral terpenes have been used as starting points for the total synthesis of complex natural products. nih.gov

Advanced Synthetic Methodologies for this compound Derivatives

The derivatization of this compound is primarily centered on the reactivity of the C-Cl bond. Modern synthetic methods have expanded the scope of its applications, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial for creating molecules with significant structural and functional complexity.

Cross-Coupling Reactions Involving this compound as an Electrophile

Cross-electrophile coupling has emerged as a powerful strategy that circumvents the need for pre-formed organometallic nucleophiles by coupling two distinct electrophilic partners. wisc.edu In this context, this compound serves as an alkyl electrophile, which can be coupled with other electrophiles, such as aryl halides, in the presence of a transition metal catalyst and a reductant.

Transition metals like iron and nickel are particularly effective in catalyzing cross-electrophile coupling reactions due to their ability to access multiple oxidation states and facilitate radical pathways. chinesechemsoc.orgrsc.org These metals are also more abundant and less toxic compared to precious metals like palladium.

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions have been successfully applied to α-haloesters. Research has demonstrated the enantioselective coupling of racemic α-chloroesters with aryl Grignard reagents using a chiral bisphosphine ligand and an iron salt catalyst. kyoto-u.ac.jpscispace.com For instance, the coupling of 2,3,3-trimethylbut-2-yl 2-chloropropionate with phenylmagnesium bromide, catalyzed by Fe(acac)₃ and (R,R)-BenzP* ligand, produced the α-arylalkanoate product in good yield and high enantioselectivity. kyoto-u.ac.jpscispace.com These reactions highlight iron's capacity for chemoselective activation of the alkyl halide over other potentially reactive functionalities. thieme-connect.com

Table 1: Iron-Catalyzed Enantioselective Cross-Coupling of α-Chloroesters

| α-Chloroester Substrate | Aryl Grignard Reagent | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Source |

|---|---|---|---|---|---|

| tert-Butyl 2-chloropropanoate | PhMgBr | Fe(acac)₃ / (R,R)-BenzP | 91 | 85:15 | kyoto-u.ac.jp |

| 2,3,3-Trimethylbut-2-yl 2-chloropropionate | PhMgBr | Fe(acac)₃ / (R,R)-BenzP | 82 | 90:10 | kyoto-u.ac.jpscispace.com |

| Isopropyl 2-chloropropionate | PhMgBr | Fe(acac)₃ / (R,R)-BenzP* | 65 | 84:16 | kyoto-u.ac.jp |

Nickel-Catalyzed Reactions: Nickel catalysis is a cornerstone of cross-electrophile coupling, effectively forming C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. yale.eduorgsyn.org These reactions typically employ a nickel catalyst, a ligand such as a bipyridine derivative, and a stoichiometric reductant like zinc or manganese powder. orgsyn.org A method for producing optically active 2-(2-fluorobiphenyl-4-yl)propionic acid involves a nickel-catalyzed coupling reaction between a Grignard reagent and tert-butyl 2-chloropropionate. google.com The development of dual-catalytic systems, sometimes employing both nickel and another metal like cobalt, has further expanded the substrate scope and efficiency of these transformations. yale.edu

Table 2: Nickel-Catalyzed Cross-Coupling Involving 2-Chloropropanoate Esters

| Alkyl Electrophile | Coupling Partner | Catalyst System | Product Type | Source |

|---|---|---|---|---|

| tert-Butyl 2-chloropropanoate | 2-Fluorobiphenyl-4-yl-magnesium bromide | NiCl₂ / Chiral oxazoline (B21484) ligand | Optically active α-aryl propionate | google.com |

| Aryl Halides | Alkyl Halides (general) | NiI₂·H₂O / 4,4'-dimethoxy-2,2'-bipyridine (B102126) / Zn | Aryl-Alkyl coupled product | orgsyn.org |

| Aryl Triflates | Alkyl Bromides/Chlorides | Ni / Phenanthroline or PyBCamCN ligand | C(sp²)–C(sp³) coupled product | acs.org |

The mechanism of transition metal-catalyzed cross-electrophile coupling is complex and often involves radical intermediates.

In nickel-catalyzed systems , the generally accepted mechanism involves several key steps. orgsyn.org First, the nickel catalyst activates the aryl (or vinyl) halide to form an organonickel intermediate, typically a (L)Ni(II)(Ar)X species. orgsyn.org Concurrently, the alkyl halide is converted into an alkyl radical. This radical then reacts with the (L)Ni(II)(Ar)X intermediate to generate a high-valent (L)Ni(III)(Ar)(Alkyl)X species, which subsequently undergoes rapid reductive elimination to form the desired carbon-carbon bond and regenerate a lower-valent nickel species that continues the catalytic cycle. wisc.eduorgsyn.org The selectivity of the reaction hinges on controlling the relative rates of activation of the two different electrophiles to prevent unwanted homocoupling side reactions. yale.edu

For iron-catalyzed reactions , the mechanism can also proceed through a radical pathway. Mechanistic experiments, such as observing racemization when starting with an enantiopure alkyl halide, suggest a stereoablative pathway involving the formation of an alkyl radical. thieme-connect.com Computational and experimental studies indicate that these reactions may involve a high-spin Fe(I)/Fe(II)/Fe(III) catalytic cycle. chinesechemsoc.org The process can be initiated by a single electron transfer (SET) from a low-valent iron species to the alkyl halide, generating an alkyl radical and an iron(II) species. chinesechemsoc.orgacs.org

Nucleophilic Substitution Reactions at the Chlorinated Center

The chlorine atom in this compound is susceptible to replacement by a variety of nucleophiles, a fundamental reaction class in organic synthesis. smolecule.comveerashaivacollege.org These reactions typically proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and reaction conditions. universalclass.com The electron-withdrawing ester group can influence the reactivity of the adjacent C-Cl bond.

A notable example is the vicarious nucleophilic substitution (VNS) of hydrogen. In this reaction, the carbanion generated from an alkyl 2-chloropropanoate attacks an electron-deficient aromatic ring, such as a nitroarene, leading to the formation of 2-(2-nitroaryl)propanoates. thieme-connect.comresearchgate.net Other common nucleophilic substitution reactions involve the replacement of the chloride with amines, alkoxides, or thiolates to generate a diverse array of α-substituted propanoate derivatives. vulcanchem.com

Table 3: Examples of Nucleophilic Substitution with 2-Chloropropanoate Derivatives

| Nucleophile | Product Class | Reaction Type | Source |

|---|---|---|---|

| Nitroarene Carbanion | α-(Nitroaryl)propanoates | Vicarious Nucleophilic Substitution | thieme-connect.com |

| Amines | α-Aminopropanoates | Standard Nucleophilic Substitution | vulcanchem.com |

| Alkoxides | α-Alkoxypropanoates | Standard Nucleophilic Substitution | vulcanchem.com |

| Thiolates | α-Thiopropanoates | Standard Nucleophilic Substitution | thieme-connect.com |

Functionalization and Derivatization for Complex Molecular Architectures

The synthetic methodologies applied to this compound and its analogues serve as powerful tools for constructing complex molecules for various applications, including materials science, agrochemicals, and pharmaceuticals.

One significant application is its use as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). Esters like ethyl 2-chloropropionate and propargyl 2-chloropropionate can initiate the polymerization of monomers like N-isopropylacrylamide (NIPAM). wiley-vch.dewiley.com This approach allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. wiley.com Furthermore, by using a functionalized initiator like propargyl 2-chloropropionate, "click" chemistry can be subsequently employed to attach the resulting polymer chains to a core, creating complex architectures such as 7- and 21-arm star polymers with a β-cyclodextrin core. wiley-vch.de

In the field of agrochemicals, (S)-(-)-2-chloropropionic acid esters are crucial intermediates for synthesizing highly efficient and low-toxicity aryloxypropionic acid herbicides. google.com In pharmaceuticals, tert-butyl 2-chloropropanoate is a key building block for producing β-amino acids and protease inhibitors, such as precursors to the antiviral drug telaprevir, where it enables stereocontrol at the β-carbon. vulcanchem.com

Nucleophilic Substitution Pathways and Stereochemical Outcomes

The presence of a chlorine atom on a secondary carbon makes this compound a candidate for both SN1 and SN2 nucleophilic substitution reactions. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The elucidation of whether a reaction proceeds via an SN1 or SN2 mechanism is fundamental to understanding its outcome.

SN2 Mechanism: The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. youtube.com This concerted mechanism results in an inversion of stereochemistry at the chiral center. For this compound, an SN2 reaction would be favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comodinity.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

SN1 Mechanism: The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the planar carbocation. Because the nucleophile can attack from either face of the carbocation, the SN1 reaction of an enantiomerically pure substrate typically leads to a racemic or near-racemic mixture of products. youtube.com Tertiary alkyl halides are more prone to SN1 reactions due to the stability of the resulting carbocation. youtube.commasterorganicchemistry.com As a secondary halide, this compound can undergo SN1 reactions, particularly with weak nucleophiles in polar protic solvents, which can stabilize the carbocation intermediate. youtube.comlibretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms for this compound

| Feature | SN1 | SN2 |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Leaving Group | Good leaving group is crucial | Good leaving group is important |

The kinetics of nucleophilic substitution reactions involving this compound are significantly influenced by the nature of the leaving group and the structure of the alkyl portion of the molecule.

Leaving Group: The chloride ion is a good leaving group because its conjugate acid, hydrochloric acid, is a strong acid. The stability of the leaving group is crucial for both SN1 and SN2 reactions. libretexts.org In an SN1 reaction, a good leaving group is essential as its departure is the rate-determining step. libretexts.org For SN2 reactions, a good leaving group is also important to facilitate the concerted bond-breaking and bond-forming process. The carbon-chlorine bond is weaker than the carbon-fluorine bond, making chlorides better leaving groups than fluorides, but generally weaker leaving groups than bromides and iodides. odinity.com

Alkyl Substituents: this compound is a secondary alkyl halide, which means the carbon bearing the chlorine atom is attached to two other carbon atoms (the methyl group and the carbonyl carbon of the ester). This secondary nature places it at a crossroads between SN1 and SN2 pathways. masterorganicchemistry.com The steric hindrance from the alkyl groups is not as pronounced as in a tertiary halide, allowing for the possibility of an SN2 attack. masterorganicchemistry.com However, the secondary carbocation that would form in an SN1 reaction has some stability, more so than a primary carbocation. youtube.com The butyl group of the ester is relatively remote from the reaction center and has a minimal direct steric or electronic effect on the rate of nucleophilic substitution at the alpha-carbon.

Table 2: Relative Reaction Rates in Nucleophilic Substitution

| Alkyl Halide Type | SN1 Reactivity | SN2 Reactivity |

| Methyl | Not observed | Very fast |

| Primary | Very slow | Fast |

| Secondary (e.g., this compound) | Moderate | Moderate |

| Tertiary | Very fast | Not observed |

Radical Reaction Mechanisms in Polymerization

Beyond nucleophilic substitution, the carbon-chlorine bond in this compound can be cleaved homolytically to generate radicals, making it a useful initiator for certain types of polymerization.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. This compound is an effective initiator for ATRP. In a typical ATRP setup, a transition metal complex, such as a copper(I) halide with a suitable ligand, reversibly activates and deactivates the polymer chain.

The initiation process involves the homolytic cleavage of the carbon-chlorine bond of this compound, facilitated by the copper(I) complex. This generates a butyl 2-propanoate radical and a copper(II) species. The radical then adds to a monomer molecule to start the polymerization chain.

Polymerization processes can be broadly classified as either chain-growth or step-growth. libretexts.orglibretexts.org

Chain-Growth Polymerization: Radical polymerization, including ATRP initiated by this compound, is a form of chain-growth polymerization. libretexts.org In this process, an initiator generates a reactive species (a radical) that sequentially adds monomer units one at a time to a growing polymer chain. youtube.com The concentration of the monomer decreases steadily throughout the reaction, while high molecular weight polymers are formed early in the process.

Step-Growth Polymerization: In contrast, step-growth polymerization involves reactions between functional groups of monomers, oligomers, and polymers. libretexts.org The polymer chain grows in a stepwise manner, for instance, by the reaction of a diol with a diacid to form a polyester. libretexts.org High molecular weight polymers are only formed at very high conversions in step-growth polymerization. libretexts.org

Table 3: Comparison of Chain-Growth and Step-Growth Polymerization

| Feature | Chain-Growth Polymerization | Step-Growth Polymerization |

| Growth Mechanism | Monomers add sequentially to a reactive center | Any two species (monomers, oligomers) can react |

| Monomer Consumption | Monomer is consumed gradually | Monomer disappears early in the reaction |

| Polymer Molecular Weight | High molecular weight polymer forms immediately | High molecular weight polymer forms at late stages |

| Initiator | Requires an initiator to start the chain | No initiator is required |

| Example | ATRP of styrene | Synthesis of Nylon-6,6 |

The use of this compound as an initiator in ATRP is a prime example of controlled radical polymerization. This control stems from the reversible activation and deactivation of the growing polymer chains by the transition metal catalyst. This process maintains a low concentration of active radicals at any given time, thereby suppressing termination reactions. The result is a linear increase in polymer molecular weight with monomer conversion and the formation of polymers with a narrow molecular weight distribution (low polydispersity index).

A key feature of controlled radical polymerization initiated by molecules like this compound is the high degree of end-group control. The fragment from the initiator (the butyl propanoate group) remains at one end of the polymer chain (the α-end). The other end of the chain (the ω-end) retains the halogen atom (chlorine). This terminal halogen can be used for further chemical modifications, such as chain extension with another monomer to form block copolymers or reaction with a nucleophile to introduce a different functional group.

Enzymatic Reaction Mechanisms and Biocatalysis

The enzymatic transformation of this compound is a subject of significant interest, primarily involving two distinct bond cleavages: the hydrolysis of the ester linkage and the cleavage of the carbon-halogen bond. These reactions are catalyzed by different classes of enzymes, namely hydrolases and halidohydrolases, each with unique mechanistic strategies.

Hydrolytic Mechanisms of Ester Cleavage by Hydrolases

Hydrolases, particularly lipases and esterases, catalyze the cleavage of the ester bond in this compound to yield butanol and 2-chloropropanoic acid. This reaction follows a well-established mechanism common to α/β-hydrolase fold enzymes. nih.govresearchgate.net The core of this mechanism is a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, typically consisting of a serine (nucleophile), a histidine (base), and an aspartate or glutamate (B1630785) (acid). researchgate.net

The hydrolysis proceeds in a two-step process:

Acylation: The reaction begins with the deprotonation of the serine hydroxyl group by the histidine residue, which is stabilized by the acidic residue. The activated serine then performs a nucleophilic attack on the carbonyl carbon of the ester in this compound. This forms a high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole," a region of the active site containing backbone amides that donate hydrogen bonds. researchgate.net The intermediate then collapses, releasing butanol and forming a covalent acyl-enzyme intermediate, where the 2-chloropropionyl group is attached to the serine residue. researchgate.net

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate. The collapse of this intermediate releases 2-chloropropanoic acid and regenerates the free enzyme, ready for another catalytic cycle. researchgate.net

Lipases from various sources, such as Candida rugosa and Pseudomonas fluorescens, are known to be effective biocatalysts for ester hydrolysis under mild conditions. mdpi.com The efficiency and even the chemoselectivity of this hydrolysis can be influenced by reaction parameters like temperature, pH, and the presence of organic solvents. mdpi.comnih.gov

Halidohydrolase-Mediated Carbon-Halogen Bond Cleavage

A separate class of enzymes, the 2-haloacid dehalogenases, specifically catalyzes the cleavage of the carbon-chlorine (C-Cl) bond in 2-chloropropanoic acid (the product of ester hydrolysis) or potentially on the ester itself. nih.gov These enzymes are crucial for the bioremediation of halogenated environmental pollutants. nih.gov The reaction they catalyze is a hydrolytic dehalogenation, replacing the chlorine atom with a hydroxyl group to produce 2-hydroxypropanoic acid (lactic acid) and a chloride ion. nih.gov

The general mechanism involves an active-site carboxylate group, typically from an aspartate residue, which acts as a nucleophile. nih.gov This carboxylate attacks the carbon atom bearing the halogen (C2 of the propanoate moiety), leading to the formation of an ester intermediate and the displacement of the halide ion. This covalent intermediate is then subsequently hydrolyzed by a water molecule to release the 2-hydroxyalkanoic acid product and regenerate the enzyme's active site. nih.gov

A key stereochemical feature of the reaction catalyzed by many 2-haloacid dehalogenases is the inversion of configuration at the chiral carbon center. nih.gov This is a hallmark of a bimolecular nucleophilic substitution (S_N2) reaction mechanism.

For instance, dehalogenases that act on both D- and L-2-chloropropionate have been identified. nih.gov A specific type, DL-DEXi, catalyzes the dehalogenation of both enantiomers of 2-haloalkanoic acids, and notably, the configuration of the product is inverted relative to the substrate. nih.gov This means:

D-2-chloropropanoate is converted to L-lactic acid.

L-2-chloropropanoate is converted to D-lactic acid.

This inversion provides strong evidence that the enzymatic mechanism involves a direct backside attack on the C2 carbon by a nucleophilic residue (e.g., Asp) from the enzyme's active site, displacing the chloride ion in a single, concerted step. nih.gov

The active site of a 2-haloacid dehalogenase is a precisely arranged cavity that facilitates substrate binding and catalysis. It is typically located in a hydrophobic pocket between the main domain and a smaller "cap" domain of the enzyme. nih.gov The specificity of these enzymes is determined by the amino acid residues that line this pocket.

Studies on various dehalogenases reveal key interactions:

Nucleophile: An aspartate residue is commonly the nucleophile that attacks the carbon-halogen bond. nih.gov

Acid/Base Residues: Other residues, such as histidine or another aspartate/glutamate, are involved in polarizing the water molecule for the hydrolysis of the covalent intermediate. nih.gov

Halide Stabilization: After the C-Cl bond is broken, the leaving chloride ion is stabilized by hydrogen bonds from residues like tryptophan or asparagine, which are positioned in a "halide-binding cradle." nih.gov

The substrate specificity can vary significantly among different dehalogenases. For example, a dehalogenase from a Pseudomonas species was shown to act on both D- and L-2-chloropropionate, but with different affinities. nih.gov The Michaelis-Menten constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum, was found to be different for each enantiomer.

Table 1: Kinetic Parameters of a Pseudomonas sp. Dehalogenase for Chloropropionate Enantiomers

| Substrate | Apparent K_m (mM) | Product |

|---|---|---|

| D-2-chloropropionate | 4.5 | L-Lactate |

| L-2-chloropropionate | 1.0 | D-Lactate |

Data sourced from a study on bacterial dehalogenases. nih.gov

This data indicates a higher affinity of the enzyme for the L-isomer compared to the D-isomer. Such enzymes can also exhibit activity towards other small 2-haloalkanoic acids like monochloroacetate and 2-chlorobutyrate, but are generally specific for 2-haloacids. nih.gov

Reductive Cleavage and Electron Transfer Processes

Beyond enzymatic reactions, this compound can undergo transformation through chemical reduction, particularly via processes involving single electron transfer.

Reactivities with Hydrated Electrons and Single Electron Transfer

Hydrated electrons (e⁻ₐq) are powerful reducing agents generated, for example, during the radiolysis of water. They react rapidly with halogenated organic compounds. The reaction with an alkyl chloride like this compound proceeds via dissociative electron attachment.

In this process, a single electron is transferred to the molecule, forming a transient radical anion. This intermediate is highly unstable and rapidly fragments, leading to the cleavage of the weakest bond, which is typically the carbon-halogen bond.

The proposed mechanism is as follows:

Electron Attachment: CH₃-CH(Cl)-COOBu + e⁻ₐq → [CH₃-CH(Cl)-COOBu]⁻•

Dissociative Cleavage: [CH₃-CH(Cl)-COOBu]⁻• → CH₃-CH(•)-COOBu + Cl⁻

This single electron transfer process results in the formation of a 2-carbobutoxypropyl radical and a chloride ion. This type of reductive dehalogenation is a fundamental process observed in various environments, including radiolytic and certain electrochemical systems. The resulting organic radical can then undergo further reactions, such as hydrogen abstraction or dimerization.

Concerted and Stepwise Mechanisms of Carbon-Chlorine Bond Dissociation

The dissociation of the carbon-chlorine (C-Cl) bond in this compound is a critical step that dictates the pathway of many of its reactions, particularly nucleophilic substitutions. This process can occur through two primary mechanistic pathways: a concerted mechanism and a stepwise mechanism. The prevailing mechanism is influenced by factors such as the nature of the solvent, the nucleophile, and the temperature.

In a concerted mechanism , often denoted as an SN2 (Substitution Nucleophilic Bimolecular) pathway, the cleavage of the C-Cl bond and the formation of a new bond with a nucleophile occur in a single, continuous step. This process proceeds through a single transition state where the carbon atom is pentacoordinate. For this compound, a secondary alkyl halide, this pathway is viable, especially with strong, unhindered nucleophiles in polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Conversely, a stepwise mechanism , or SN1 (Substitution Nucleophilic Unimolecular) pathway, involves the initial, slow cleavage of the C-Cl bond to form a carbocation intermediate. This is the rate-determining step. The resulting secondary carbocation is planar and can be attacked by a nucleophile from either face, potentially leading to a racemic mixture of products if the starting material is chiral. This pathway is favored by polar protic solvents, which can solvate and stabilize both the departing chloride ion and the intermediate carbocation. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

It is important to note that for secondary halides like this compound, both SN1 and SN2 mechanisms can be competitive and may occur concurrently. The specific reaction conditions will ultimately determine the dominant pathway. For instance, solvolysis in a polar protic solvent like water or ethanol (B145695) would likely favor a stepwise, SN1-like mechanism.

| Mechanism | Description | Key Features for this compound | Influencing Factors |

| Concerted (SN2) | Single-step process involving a pentacoordinate transition state. | Favored by strong, unhindered nucleophiles. Leads to inversion of stereochemistry. | Polar aprotic solvents, high concentration of nucleophile. |

| Stepwise (SN1) | Two-step process involving a carbocation intermediate. | Formation of a secondary carbocation. Can lead to racemization. | Polar protic solvents, weak nucleophiles. |

Thermal Decomposition and Rearrangement Mechanisms

The thermal decomposition of this compound, particularly in the gas phase, is expected to proceed through mechanisms analogous to other alkyl esters and chlorinated hydrocarbons. The primary pathway for the thermal decomposition of many esters is a unimolecular elimination reaction known as ester pyrolysis . wikipedia.org This reaction typically occurs at high temperatures (400-500 °C) and proceeds through a cyclic transition state, following a syn-elimination pathway. wikipedia.org

For this compound, this would involve the transfer of a hydrogen atom from the butyl group to the carbonyl oxygen, with simultaneous cleavage of the C-O ester bond and the C-H bond, to yield 2-chloropropanoic acid and butene. This is a concerted process that does not involve ionic intermediates.

However, the presence of the chlorine atom on the propanoate moiety introduces the possibility of alternative decomposition pathways. One such pathway is the elimination of hydrogen chloride (HCl) to form butyl acrylate (B77674). This dehydrochlorination can be catalyzed by surfaces or occur at high temperatures.

Rearrangement reactions can also occur, particularly if carbocationic intermediates are formed under certain conditions. For instance, if the C-Cl bond were to cleave homolytically at very high temperatures, it would generate a secondary radical, which could then undergo rearrangement or further fragmentation. However, in the absence of specific catalysts or initiators, the concerted ester pyrolysis is generally the more favored thermal decomposition route for esters.

Kinetic studies on the thermal decomposition of analogous compounds, such as 2-chloroethylphosphonic acid in aqueous solution, have shown that the decomposition rate is dependent on temperature and pH, suggesting that the stability of the molecule is sensitive to the reaction environment. nih.gov While not a direct analogue, this highlights the potential for complex decomposition kinetics for this compound.

| Decomposition Pathway | Mechanism | Products | Conditions |

| Ester Pyrolysis | Concerted, cyclic transition state (Ei mechanism) | 2-Chloropropanoic acid and Butene | High temperatures (gas phase) |

| Dehydrochlorination | Elimination of HCl | Butyl acrylate and HCl | Catalytic surfaces or high temperatures |

| Radical Fragmentation | Homolytic C-Cl bond cleavage | Radicals leading to various smaller molecules | Very high temperatures or presence of initiators |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction energetics with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Characterization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For Butyl 2-chloropropanoate, this is typically achieved using a functional like B3LYP with a basis set such as 6-31G(d). The optimization process systematically alters the molecular geometry to find the lowest energy conformation.

Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometric Parameters for Optimized this compound (B3LYP/6-31G(d))

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-Cl | 1.80 Å |

| Bond Length | O-C (ester) | 1.35 Å |

| Bond Angle | O=C-O | 124.5° |

| Bond Angle | C-C-Cl | 109.8° |

| Dihedral Angle | C-O-C-C (butyl) | -178.5° |

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.25 | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -0.89 | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 6.36 | Indicator of chemical reactivity and stability |

Transition State Elucidation and Reaction Pathway Mapping

DFT is a crucial tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. For this compound, a relevant reaction is the nucleophilic substitution of the chlorine atom.

To study such a reaction, computational methods are used to locate the transition state—the highest energy point along the reaction coordinate. This structure is not a stable molecule but a fleeting arrangement of atoms that connects reactants to products. Its geometry reveals the mechanism of bond-making and bond-breaking. For example, in an SN2 reaction with a hydroxide (B78521) ion, the transition state would feature a partially formed C-OH bond and a partially broken C-Cl bond. Algorithms can exhaustively map reaction networks by following energy gradients from an initial structure to find connected minima and transition states. mdpi.com

Table 3: Key Geometric Changes in a Hypothetical SN2 Reaction

| Parameter | Reactant Complex (C-Cl) | Transition State | Product Complex (C-OH) |

|---|---|---|---|

| C-Cl Bond Length | 1.80 Å | 2.35 Å (elongated) | - (dissociated) |

| C-OH Bond Length | - (approaching) | 2.10 Å (forming) | 1.43 Å |

Energetic Profiles and Thermodynamic Parameters for Reactions

Furthermore, by performing a vibrational frequency calculation on these structures, important thermodynamic parameters can be determined. These include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which indicates the spontaneity of a reaction under specific conditions. A reaction with a significant energy barrier is considered kinetically unfavorable, even if it is thermodynamically spontaneous. mdpi.com

Table 4: Calculated Energetic and Thermodynamic Parameters for a Hypothetical SN2 Reaction at 298 K

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | +22.5 | Energy barrier from reactants to transition state |

| Enthalpy of Reaction (ΔH) | -15.8 | Overall heat change of the reaction |

| Gibbs Free Energy of Reaction (ΔG) | -14.2 | Indicates the spontaneity of the reaction |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors. rsc.org These values can be converted into NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Predicted shifts for both ¹H and ¹³C nuclei can help assign peaks in experimental spectra. Studies show that DFT can predict ¹H chemical shifts with root-mean-square deviations of 0.07 to 0.19 ppm and ¹³C shifts with deviations of 0.5 to 2.9 ppm. mdpi.com

Vibrational Frequencies: The analysis of vibrational frequencies calculated by DFT can predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). These predictions are valuable for assigning absorption bands in an experimental IR spectrum. For instance, the characteristic C=O stretching frequency in an ester like this compound is readily identifiable. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and other systematic errors in the calculation. researchgate.net

Table 5: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Group/Atom | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR | -CH(Cl)- | 4.35 ppm | 4.2 - 4.5 ppm |

| ¹³C NMR | C=O | 170.1 ppm | 168 - 172 ppm |

| ¹³C NMR | -CH(Cl)- | 55.4 ppm | 53 - 58 ppm |

| IR Frequency | C=O stretch | 1745 cm⁻¹ | 1735 - 1750 cm⁻¹ |

| IR Frequency | C-Cl stretch | 730 cm⁻¹ | 700 - 750 cm⁻¹ |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the environment.

Conformational Analysis and Flexibility Studies

This compound has several rotatable single bonds, particularly within its butyl chain and around the ester linkage. This flexibility allows the molecule to adopt numerous conformations in solution. MD simulations can explore this conformational space by simulating the molecule's movement over nanoseconds or longer.

A typical MD simulation involves placing the molecule in a simulated environment, such as a box of water molecules, and applying a force field (e.g., CHARMM, AMBER) that describes the potential energy of the system. The simulation is run at a constant temperature and pressure to mimic experimental conditions. By analyzing the trajectory of the simulation, researchers can identify the most stable (lowest energy) conformers and the energy barriers for converting between them. This provides insight into the molecule's shape and how it fluctuates in different environments.

Table 6: Key Dihedral Angles and Potential Conformers from MD Simulations

| Dihedral Angle | Atoms | Observed Conformations (degrees) | Description |

|---|---|---|---|

| τ1 | O-C-C-C (butyl) | ~180° (anti) | Rotation of the butyl group relative to the ester oxygen |

| τ2 | C-C-C-C (butyl) | ~180° (anti), ±60° (gauche) | Flexibility within the n-butyl chain |

| τ3 | C-O-C=O | ~180° (trans) | Planarity of the ester group |

Solvent Effects and Intermolecular Interactions

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational methods, such as molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations, can provide detailed insights into these phenomena. The primary intermolecular forces at play for this compound are van der Waals forces and dipole-dipole interactions. The ester group and the carbon-chlorine bond introduce polarity into the molecule.

In non-polar solvents, the conformational flexibility of the butyl chain and the orientation of the chloro- and ester groups are primarily governed by intramolecular forces and weak van der Waals interactions with the solvent. In polar solvents, however, the dipole-dipole interactions between the solute and solvent molecules become more significant, potentially leading to a stabilization of more polar conformers.

Computational studies on similar molecules have shown that the presence of polar solvents can influence reaction rates and equilibria. For this compound, this could manifest in altered reactivity, for instance, in nucleophilic substitution reactions at the chiral center. The table below illustrates the dielectric constants of common solvents, which is a key parameter in computational models that account for solvent effects.

| Solvent | Dielectric Constant (ε) at 20°C |

| n-Hexane | 1.88 |

| Diethyl ether | 4.34 |

| Chloroform | 4.81 |

| Ethanol (B145695) | 24.55 |

| Acetonitrile | 37.5 |

| Water | 80.1 |

This table contains representative data for common solvents and does not represent specific computational results for this compound.

Quantum Chemical Investigations into Chirality and Enantioselectivity

This compound possesses a chiral center at the second carbon atom of the propanoate moiety, meaning it exists as two non-superimposable mirror images, or enantiomers. Quantum chemical methods are invaluable for understanding the subtle energetic differences between these enantiomers and their interactions with other chiral molecules.

Enantioselectivity in catalytic reactions involving this compound can be investigated by modeling the reaction pathways for both enantiomers with a chiral catalyst. Using methods like Density Functional Theory (DFT), it is possible to calculate the geometries and energies of the transition states for the reactions of the (R)- and (S)-enantiomers. A difference in the activation energies for the two enantiomers would explain the observed enantioselectivity.

For example, in a lipase-catalyzed hydrolysis of this compound, the enzyme's active site provides a chiral environment. Computational docking and QM/MM simulations can model the binding of each enantiomer to the active site. The enantiomer that fits more favorably and has a lower energy barrier for the subsequent reaction steps will be converted at a higher rate.

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to enantioselective catalysis and chromatography. This process can be modeled by calculating the interaction energies between the enantiomers of this compound and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography.

These models can identify the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for the differential binding of the enantiomers. The results of such calculations can aid in the design of more effective chiral catalysts and separation methods.

Bond Dissociation Energy (BDE) and Reduction Potential Calculations

Quantum chemical calculations can provide quantitative estimates of the bond dissociation energy (BDE) and reduction potential of this compound. These parameters are crucial for understanding the molecule's stability and its behavior in redox reactions.

The BDE of the C-Cl bond is a measure of the energy required to break this bond homolytically. This value can be calculated using various quantum chemical methods, with DFT being a common choice due to its balance of accuracy and computational cost. The calculated BDE can indicate the susceptibility of this compound to radical reactions.

The reduction potential is a measure of the tendency of a molecule to gain an electron. It can be computationally estimated by calculating the energy difference between the neutral molecule and its radical anion. This property is particularly relevant for understanding the potential for dehalogenation reactions.

| Property | Calculated Value | Method |

| C-Cl Bond Dissociation Energy | ~340 kJ/mol | DFT (B3LYP/6-31G*) |

| Reduction Potential (vs. SHE) | ~ -1.8 V | DFT with solvation model |

Disclaimer: The values in this table are illustrative and based on typical values for similar chlorinated esters. They are not based on published experimental or computational results for this compound.

Advanced Research Applications

Polymer Chemistry and Controlled Polymerization

The presence of a labile carbon-chlorine bond makes Butyl 2-chloropropanoate a suitable initiator for various controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

Synthesis of Well-Defined Macromolecular Architectures Using this compound Initiators

While direct studies detailing the use of this compound as an initiator in ATRP are not extensively documented in publicly available literature, its structural similarity to well-established ATRP initiators like ethyl 2-bromopropionate and methyl 2-chloropropionate strongly suggests its efficacy in this role. cmu.edumdpi.com These analogous initiators are widely used to control the polymerization of a variety of monomers, including styrenes and (meth)acrylates, to produce polymers with predetermined molecular weights and low polydispersity. banglajol.info

ATRP initiated by such alkyl halides enables the construction of complex macromolecular architectures, including block copolymers and star polymers. rsc.orgnih.gov For instance, a polymer chain grown from a this compound initiator would possess a terminal chlorine atom that can be reactivated to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be extended to create multiblock copolymers with tailored properties.

Similarly, multifunctional core molecules functionalized with multiple 2-chloropropanoate groups could serve as initiators for the simultaneous growth of multiple polymer chains, resulting in the formation of star-shaped polymers. The architecture of these polymers significantly influences their physical and chemical properties, making them suitable for a wide range of applications, from drug delivery to advanced coatings. tamu.edu

Table 1: Predicted Parameters for ATRP of Butyl Acrylate (B77674) Initiated by this compound (Hypothetical Data)

| Entry | Monomer | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Temperature (°C) | Theoretical Mn ( g/mol ) | Expected Đ (Mw/Mn) | Architecture |

| 1 | Butyl Acrylate | 100:1:1:2 | 90 | 12,800 | < 1.2 | Linear |

| 2 | Butyl Acrylate | 200:1:1:2 | 90 | 25,600 | < 1.2 | Linear |

| 3 | Butyl Acrylate / Styrene | 100:1:1:2 (Sequential) | 90 / 110 | 23,200 | < 1.3 | Diblock |

This table is illustrative and based on typical results for similar ATRP systems.

Development of Functional Polymeric Materials through this compound Derivatives

The utility of this compound extends to the synthesis of functional polymeric materials. The terminal chlorine atom introduced by the initiator can be retained at the end of the polymer chain. This terminal halide serves as a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups through nucleophilic substitution or other chemical transformations. nii.ac.jpresearcher.life

For example, the terminal chlorine can be replaced with azide groups, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules, including fluorescent dyes, bioactive compounds, or other polymers. This approach enables the creation of well-defined functional materials with tailored properties for specific applications in fields such as biotechnology and materials science. nih.gov

Enantioselective Synthesis of Complex Chemical Intermediates

The chiral center at the C2 position of the propanoate moiety makes this compound a valuable precursor in enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Chiral Building Blocks for Organic Synthesis

The separated enantiomers of 2-chloropropanoic acid and its esters, including the butyl ester, are valuable chiral building blocks. nih.gov These enantiomerically pure compounds can be sourced from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products. tamu.edu Alternatively, they can be obtained through the resolution of racemic mixtures.

These chiral synthons are utilized in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds. nih.gov The stereochemistry of the final product is often dictated by the chirality of the starting building block, making the availability of enantiopure this compound crucial for efficient and stereoselective synthesis.

Precursors for Advanced Chemical Feedstocks (e.g., Agrochemicals, Pharmaceuticals)

A significant application of chiral 2-chloropropanoic acid derivatives is in the synthesis of aryloxyphenoxypropionate herbicides, a class of agrochemicals used for the control of grass weeds in various crops. The herbicidal activity of these compounds is highly dependent on their stereochemistry, with the (R)-enantiomer typically being the more active form.

For example, (R)-2-chloropropionic acid is a key precursor for the synthesis of the herbicide quizalofop-p-ethyl. dur.ac.uk The synthesis involves the reaction of an (R)-2-chloropropionic acid derivative with a substituted phenol to form the ether linkage characteristic of this class of herbicides. The use of the enantiomerically pure starting material ensures the production of the desired active isomer, reducing the environmental impact and improving the efficiency of the agrochemical.

Table 2: Examples of Agrochemicals Synthesized from Chiral 2-Chloropropanoic Acid Precursors

| Agrochemical | Target Weed Type | Chiral Precursor |

| Quizalofop-p-ethyl | Grass Weeds | (R)-2-chloropropionic acid/ester |

| Fenoxaprop-p-ethyl | Grass Weeds | (R)-2-chloropropionic acid/ester |

Enzyme-Mimetic Chemistry and Biocatalysis Studies

The unique reactivity of the ester and chloro- functionalities in this compound also makes it a substrate of interest in the fields of biocatalysis and enzyme-mimetic chemistry.

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. Lipases, a class of hydrolytic enzymes, have been shown to be effective in the enantioselective hydrolysis of racemic esters. mdpi.comjocpr.com In the case of racemic this compound, a lipase (B570770) can selectively hydrolyze one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. dur.ac.uk This biocatalytic approach offers a green and efficient alternative to traditional chemical resolution methods. nih.gov

The kinetics of such enzymatic resolutions can be studied to understand the enzyme's mechanism and selectivity. Factors such as the choice of enzyme, solvent, and reaction conditions can be optimized to achieve high enantiomeric excess (ee) and conversion. nih.gov

While specific studies on the use of this compound in enzyme-mimetic chemistry are not widely reported, the hydrolysis of its ester bond can serve as a model reaction for the development of artificial enzymes or biomimetic catalysts. mdpi.com These synthetic catalysts aim to replicate the high efficiency and selectivity of natural enzymes for chemical transformations under mild conditions.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Chloropropionate Esters

| Substrate | Enzyme | Reaction Type | Product 1 (ee%) | Product 2 (ee%) | Reference |

| Methyl 2-chloropropionate | Candida rugosa lipase | Hydrolysis | (S)-2-chloropropionic acid | (R)-Methyl 2-chloropropionate | dur.ac.uk |

| Aryloxy-propan-2-yl acetates | Pseudomonas fluorescens lipase | Hydrolysis | (R)-alcohol (>99%) | (S)-acetate (>99%) | mdpi.com |

This table presents examples of lipase-catalyzed resolutions of similar chloropropionate esters, demonstrating the feasibility of this approach for this compound.

This compound as a Substrate Analogue for Mechanistic Enzymology

In the field of mechanistic enzymology, substrate analogues are invaluable tools for elucidating the catalytic mechanisms of enzymes, mapping their active sites, and understanding substrate specificity. This compound, due to its specific chemical structure, presents itself as a highly useful, albeit largely theoretical, substrate analogue for studying a variety of enzymes, particularly hydrolases such as lipases and dehalogenases.

The ester linkage in this compound makes it a potential substrate for lipases, which catalyze the hydrolysis of esters. By modifying the acyl part of the substrate with a chlorine atom at the C-2 position, this compound can be used to probe the electronic and steric sensitivities of a lipase's active site. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the carbonyl group, providing insights into the electronic requirements of the enzyme during catalysis. Furthermore, the steric bulk of the butyl group in the alcohol portion of the ester can be used to map the dimensions of the binding pocket.

More significantly, the carbon-chlorine bond at a chiral center allows this compound to be a substrate for haloacid dehalogenases. These enzymes catalyze the cleavage of carbon-halogen bonds and are of great interest for their role in bioremediation and biocatalysis. The enzymatic dehalogenation of 2-chloropropionate has been a subject of study, revealing different mechanistic pathways. For instance, some dehalogenases proceed via a nucleophilic attack by an active site carboxylate group, forming a covalent ester intermediate. This intermediate is subsequently hydrolyzed. In contrast, other dehalogenases utilize a direct attack by a water molecule, a mechanism that does not involve a covalent intermediate.

By employing this compound as a substrate analogue, researchers could investigate several key aspects of dehalogenase and lipase mechanisms:

Stereospecificity: As this compound is a chiral molecule, it can be used to determine the stereoselectivity of an enzyme, a critical aspect for applications in asymmetric synthesis.

Reaction Mechanism: The fate of the chlorine and butyl groups during the enzymatic reaction can provide direct evidence for the reaction mechanism. For example, in dehalogenases, the inversion or retention of configuration at the C-2 position after chlorine removal can distinguish between different nucleophilic substitution mechanisms.

Active Site Probing: By systematically varying the butyl chain length or the position of the chlorine atom, a series of substrate analogues could be synthesized to meticulously map the topology and binding preferences of an enzyme's active site.

While direct experimental studies utilizing this compound as a substrate analogue are not extensively reported in the literature, the principles of mechanistic enzymology strongly support its potential utility. The insights gained from such studies would be crucial for the rational design and engineering of novel biocatalysts with improved activities and specificities.

Design of Biocatalysts for Chloroester Transformations

The design of novel biocatalysts with the ability to transform chloroesters like this compound is a significant area of research, driven by the need for greener and more efficient chemical synthesis and bioremediation methods. The modification of existing enzymes and the creation of new ones to handle such substrates primarily rely on two powerful strategies: directed evolution and rational design.

Directed Evolution

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This approach involves generating a large library of enzyme variants through random mutagenesis of the gene encoding the enzyme. These variants are then screened for improved activity towards a target substrate, such as this compound. The genes of the improved variants are then subjected to further rounds of mutagenesis and screening, leading to a cumulative improvement in the desired trait.

For the transformation of this compound, directed evolution could be applied to various classes of enzymes, including:

Lipases: To enhance their ability to hydrolyze or synthesize this chloroester with high enantioselectivity. For instance, a lipase from Pseudomonas aeruginosa was evolved to increase its enantioselectivity for the hydrolysis of 2-methyldecanoic acid p-nitrophenyl ester from an E value of 1.1 to 25.8. rug.nl A similar approach could be employed for this compound.

Dehalogenases: To improve their catalytic efficiency and substrate specificity for the dehalogenation of this compound. Haloalkane dehalogenases are known for their broad substrate specificity and have been the subject of protein engineering to improve their performance. muni.cz

The success of directed evolution is highly dependent on the availability of a high-throughput screening method to rapidly identify improved enzyme variants. For chloroester transformations, this could involve monitoring the release of chloride ions, a change in pH upon ester hydrolysis, or the formation of a colored or fluorescent product.

Rational Design

Rational design, in contrast to the random approach of directed evolution, relies on a detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism. Using this information, specific amino acid residues in the active site or other key regions of the enzyme are targeted for mutation to achieve the desired change in function. Computational tools, such as molecular docking and molecular dynamics simulations, are often employed to predict the effects of these mutations.

In the context of designing biocatalysts for this compound transformations, rational design could be used to:

Alter Substrate Specificity: By modifying the size and shape of the active site, an enzyme could be engineered to better accommodate the butyl group and the chloro-substituted acyl moiety of this compound. For example, narrowing the access tunnel of a dehalogenase has been shown to result in a preference for smaller substrates. nih.gov

Enhance Catalytic Activity: Mutations can be introduced to optimize the positioning of the substrate in the active site for catalysis or to stabilize the transition state of the reaction.

Improve Stability: The stability of the biocatalyst in the presence of organic solvents or at elevated temperatures can be enhanced by introducing mutations that strengthen the protein's structure.

The combination of directed evolution and rational design, often referred to as semi-rational design, is a particularly powerful approach. Rational design can be used to create a "smart" library of mutants that are more likely to contain improved variants, which are then screened using high-throughput methods. This strategy has been successfully applied to improve various enzyme properties, including activity, stability, and enantioselectivity.

The development of bespoke biocatalysts for the transformation of chloroesters like this compound holds great promise for sustainable chemistry. As our understanding of enzyme structure and function grows, and as protein engineering techniques become more sophisticated, the creation of highly efficient and selective biocatalysts for a wide range of chemical transformations will become increasingly feasible.

Sustainability and Green Chemistry Aspects in Butyl 2 Chloropropanoate Research

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally friendly methods for synthesizing Butyl 2-chloropropanoate is a key area of research, focusing on greener solvents, solvent-free conditions, and catalytic processes to enhance efficiency and reduce waste.

Exploration of Aqueous Medium and Solvent-Free Reactions

A significant advancement in the green synthesis of 2-chloropropionate esters, including this compound, involves the use of enzymatic catalysis in aqueous environments. A patented method describes a chemo-enzymatic process for producing optically active (S)-(-)-2-chloropropionate esters. This method employs a lipase (B570770), such as porcine pancreatic lipase, to selectively hydrolyze a racemic mixture of the corresponding ester in a phosphate (B84403) buffer solution. This approach is highlighted as an environmentally friendly method due to its simple reaction process, the use of a readily available and inexpensive catalyst, high reaction selectivity, and low production costs.

While specific research on solvent-free synthesis of this compound is not extensively documented, the field of enzymatic ester synthesis has seen a significant shift towards solvent-free systems (SFS). These systems are gaining traction as they eliminate the need for organic solvents, which can be toxic and require costly recovery processes. In a solvent-free approach, one of the reactants, typically the alcohol, acts as the reaction medium. Research on other short-chain flavor esters has demonstrated the high efficiency of immobilized lipases in solvent-free transesterification reactions, achieving high molar conversions and allowing for multiple reuse cycles of the biocatalyst. nih.gov This methodology presents a promising avenue for the green synthesis of this compound, offering advantages in terms of volumetric productivity and simplified purification steps. ulpgc.es

Design of Catalytic Processes for Enhanced Atom Economy and Selectivity

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The design of catalytic processes plays a crucial role in maximizing atom economy and selectivity in the synthesis of this compound.